

Ethyl 3-oxo-5-phenylpentanoate structural formula and IUPAC name

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Compound of Interest

Compound Name: *Ethyl 3-oxo-5-phenylpentanoate*

Cat. No.: *B107270*

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An In-depth Technical Guide to Ethyl 3-oxo-5-phenylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-5-phenylpentanoate is a beta-keto ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its structural formula, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in the pharmaceutical industry.

Chemical Structure and Nomenclature

The structural formula and IUPAC name of the compound are fundamental for its identification and characterization.

Structural Formula:

IUPAC Name: **ethyl 3-oxo-5-phenylpentanoate**[\[1\]](#)

SMILES: CCOC(=O)CC(=O)CCC1=CC=CC=C1[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **Ethyl 3-oxo-5-phenylpentanoate** is presented below. These parameters are crucial for its identification, purification, and characterization in a laboratory setting.

Property	Value	Source
Molecular Formula	C13H16O3	[1]
Molecular Weight	220.26 g/mol	[1]
Boiling Point	118-126 °C at 0.7 mmHg	PrepChem.com
Density	1.036 g/mL (Predicted)	[2]
¹ H NMR (CDCl ₃ , 90 MHz)	δ 7.08 (s, 5H), 4.07 (q, J=7 Hz, 2H), 3.23 (s, 2H), 2.80 (s, 4H), 1.23 (t, J=7 Hz, 3H)	PrepChem.com
¹³ C NMR	Data available	[1] [3]
IR Spectrum	Data available	[1]
Mass Spectrum (GC-MS)	Data available	[1]

Experimental Protocols: Synthesis of Ethyl 3-oxo-5-phenylpentanoate

The following is a detailed methodology for the synthesis of **Ethyl 3-oxo-5-phenylpentanoate**.

Reaction: Alkylation of Ethyl Acetoacetate with Benzyl Chloride

Materials:

- Ethyl acetoacetate (0.79 mole)
- 50% Sodium hydride (0.87 mole)
- Dry tetrahydrofuran (THF)

- n-Butyllithium in hexane (1.95 M; 0.90 mole)
- Benzyl chloride (1.18 mole)
- Dry ether
- Concentrated HCl
- Water
- Anhydrous MgSO₄

Procedure:

- A solution of ethyl acetoacetate (100 ml, 0.79 mole) in dry tetrahydrofuran (400 ml) is added dropwise with stirring under a nitrogen atmosphere to a suspension of 50% sodium hydride (41.8 g, 0.87 mole) in dry tetrahydrofuran (80 ml) at 0°C.
- The resulting solution is stirred for 15 minutes at 0°C.
- A solution of n-butyllithium in hexane (460 ml, 1.95 M; 0.90 mole) is then added dropwise. The resulting orange solution is stirred for an additional 15 minutes at 0°C.
- Benzyl chloride (135 ml, 1.18 mole) in dry ether (200 ml) is added, and the solution is allowed to warm to room temperature over 1.25 hours with continuous stirring.
- The reaction is quenched by the addition of a mixture of concentrated HCl (100 ml) in water (200 ml), followed by the addition of ether (500 ml).
- The layers are separated, and the aqueous layer is further extracted with ether (3 x 300 ml).
- The combined organic layers are washed with water until the washings are neutral, then dried over anhydrous MgSO₄ and concentrated.
- The resulting yellow oil is distilled under vacuum to yield a virtually colorless oil.

Yield: 64.2 g (37%) Boiling Point: 118°-126° C at 0.7 mmHg

Applications in Drug Development

Beta-keto esters are important synthons in synthetic organic chemistry due to their dual reactive sites, making them key intermediates in the synthesis of complex drug molecules.^[4] They are particularly valuable in the construction of heterocyclic rings, which are common scaffolds in many pharmaceuticals.

While specific drugs derived directly from **Ethyl 3-oxo-5-phenylpentanoate** are not prominently documented, its structural motif is relevant to the synthesis of various bioactive compounds. For instance, beta-keto esters are crucial for the synthesis of pyrazolones, a class of compounds known for their analgesic, antipyretic, anti-inflammatory, and antiarthritic properties.^[5] The general methodology involves the reaction of a beta-keto ester with hydrazine or its derivatives.^[5]

The versatility of beta-keto esters allows for their use as core building blocks in the synthesis of a wide range of medicinal compounds.^[6] Their ability to undergo various transformations, such as alkylation, acylation, and cyclization, makes them indispensable in the design and synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow for Ethyl 3-oxo-5-phenylpentanoate

The following diagram illustrates the key steps in the synthesis of **Ethyl 3-oxo-5-phenylpentanoate**.

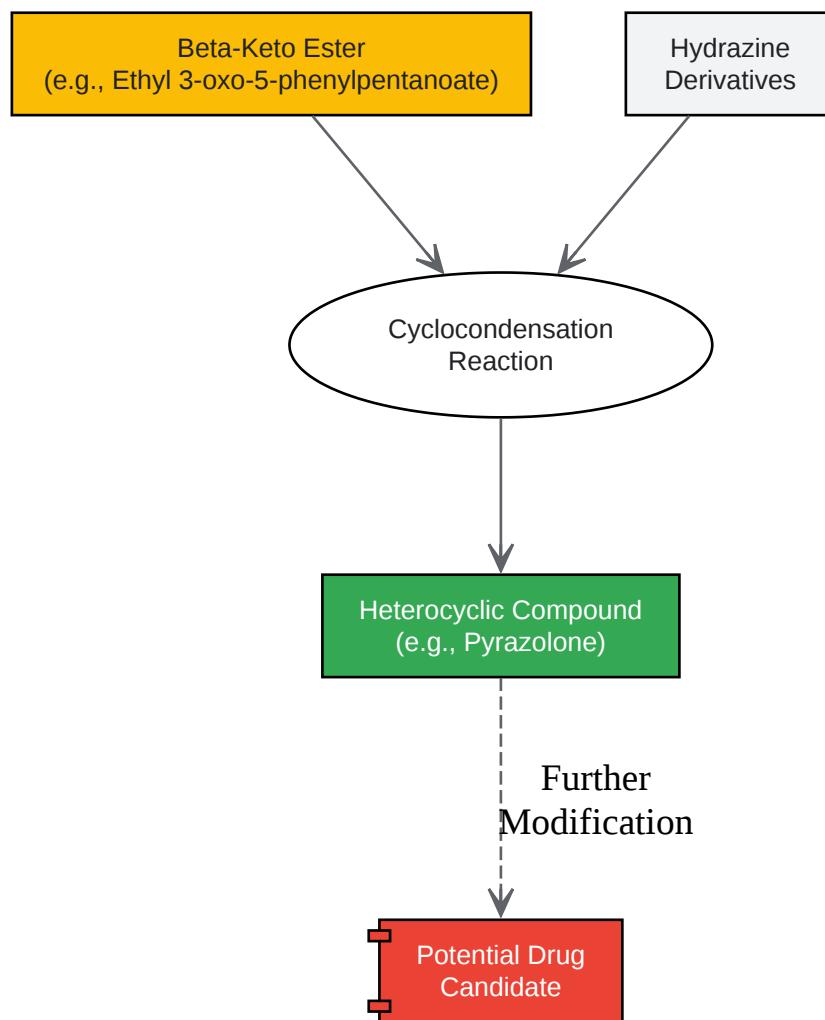


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Caption: A flowchart of the synthesis of **Ethyl 3-oxo-5-phenylpentanoate**.

Logical Relationship of Beta-Keto Esters in Drug Synthesis

This diagram shows the central role of beta-keto esters as intermediates in the synthesis of heterocyclic compounds, such as pyrazolones.



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Caption: Role of beta-keto esters in heterocyclic drug synthesis.

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